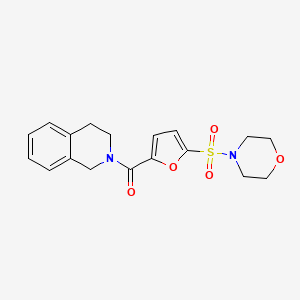

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone

描述

属性

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c21-18(19-8-7-14-3-1-2-4-15(14)13-19)16-5-6-17(25-16)26(22,23)20-9-11-24-12-10-20/h1-6H,7-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOHFBRDIFNWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone , with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 376.43 g/mol

- IUPAC Name : 3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, including:

- Aldo-Keto Reductase AKR1C3 : This enzyme plays a crucial role in steroid metabolism and is implicated in various diseases, including cancer and metabolic disorders. The compound has shown significant inhibitory effects on AKR1C3, leading to decreased enzyme activity and altered metabolic profiles .

Antimicrobial Activity

Recent studies have indicated that derivatives of the isoquinoline structure exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated inhibition against Mycobacterium tuberculosis (Mtb), with a notable 65% growth inhibition at concentrations around 250 μM . This suggests potential as a therapeutic agent against resistant strains of tuberculosis.

Anticancer Potential

The compound's ability to modulate steroid receptor pathways positions it as a candidate for cancer therapy. Research indicates that isoquinoline derivatives can affect androgen receptor activity, which is critical in prostate cancer progression .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Study on Tuberculosis Inhibition :

-

Inhibition of AKR1C3 :

- Objective : To assess the impact on steroid metabolism.

- Findings : The compound effectively reduced AKR1C3 activity, indicating its potential role in managing conditions related to steroid metabolism disorders .

Data Table: Biological Activity Summary

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of methanone derivatives where the 3,4-dihydroisoquinoline group is linked to diverse heterocyclic or aromatic substituents. Below is a detailed comparison with key analogs from the literature:

Key Structural Differences and Implications

Sulfonyl vs. This may improve target selectivity, particularly for enzymes with polar active sites (e.g., kinases or proteases) .

Furan vs. Phenyl Rings : The furan ring in the target compound and DM495 introduces oxygen-based π-π interactions, whereas phenyl groups (as in S6 ) favor hydrophobic interactions. The sulfonyl-morpholine substitution on furan further modulates electronic properties .

In contrast, acrylamide-linked analogs (e.g., DM495) show lower yields (16–18%) due to steric challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。